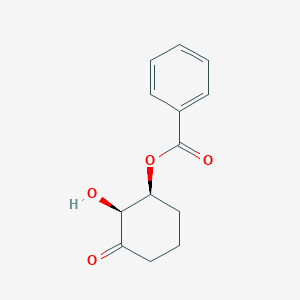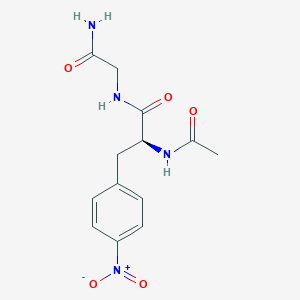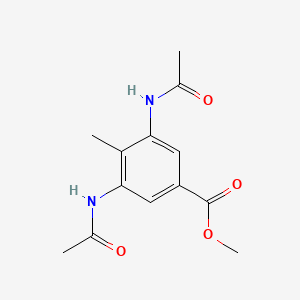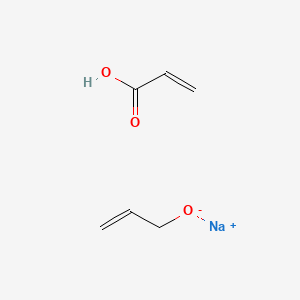
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile: is an organic compound characterized by the presence of a cyanophenyl group and a phenylbutenedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The nitrile group is particularly important for binding to active sites of enzymes, forming stable interactions that can alter enzyme function .
Vergleich Mit ähnlichen Verbindungen
2-(4-Cyanophenyl)-5-aryloxazoles: These compounds share the cyanophenyl group and exhibit similar chemical reactivity and applications.
N-(2,6-Dinitro-4-cyanophenyl)hydrazine: This compound also contains a cyanophenyl group and is used in similar research applications.
Uniqueness: 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and phenylbutenedinitrile moieties allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61469-62-3 |
|---|---|
Molekularformel |
C17H9N3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-(4-cyanophenyl)-3-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C17H9N3/c18-10-13-6-8-15(9-7-13)17(12-20)16(11-19)14-4-2-1-3-5-14/h1-9H |
InChI-Schlüssel |
WNODLDZAYPKXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)


![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)



